An In-depth Technical Guide to the Chemical Properties of 4-(pentyloxy)benzenesulfonamide
An In-depth Technical Guide to the Chemical Properties of 4-(pentyloxy)benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
This guide provides a comprehensive technical overview of 4-(pentyloxy)benzenesulfonamide, a benzenesulfonamide derivative with potential applications in medicinal chemistry. By synthesizing available data and established chemical principles, this document offers insights into its physicochemical properties, synthesis, spectral characterization, and putative biological relevance, particularly as a carbonic anhydrase inhibitor.
Core Molecular Attributes and Physicochemical Properties
4-(pentyloxy)benzenesulfonamide is an aromatic sulfonamide characterized by a pentyloxy group at the para-position of the benzene ring. This structural feature significantly influences its physicochemical properties, distinguishing it from the parent benzenesulfonamide.
Structural and General Properties
A summary of the core identifiers and calculated properties for 4-(pentyloxy)benzenesulfonamide is presented in Table 1.
| Property | Value | Source(s) |
| IUPAC Name | 4-(pentyloxy)benzenesulfonamide | - |
| CAS Number | 1141-94-2 | [1] |
| Molecular Formula | C₁₁H₁₇NO₃S | [1] |
| Molecular Weight | 243.32 g/mol | [1] |
| Canonical SMILES | CCCCCCOc1ccc(cc1)S(=O)(=O)N | [1] |
Predicted and Observed Physicochemical Data
The introduction of the five-carbon alkyl chain via an ether linkage impacts the compound's melting point, boiling point, and solubility profile. While specific experimental data for 4-(pentyloxy)benzenesulfonamide is not widely available in the literature, estimations based on closely related structures and the parent compound, benzenesulfonamide, provide valuable insights (Table 2).
| Property | Predicted/Observed Value | Rationale and Comparative Insights |
| Melting Point (°C) | Estimated: 130-140 | The parent benzenesulfonamide has a melting point of 149-152 °C. The introduction of the flexible pentyloxy group is expected to disrupt crystal packing, leading to a lower melting point compared to the unsubstituted analog. |
| Boiling Point (°C) | > 300 (Predicted) | Due to its relatively high molecular weight and polar sulfonamide group, a high boiling point is anticipated. |
| Solubility | Low in water; Soluble in polar organic solvents | The hydrophobic pentyloxy tail and the aromatic ring decrease aqueous solubility. However, the polar sulfonamide group allows for solubility in solvents like methanol, ethanol, DMSO, and acetone. |
| pKa | ~10 | The sulfonamide proton is weakly acidic, with a pKa expected to be similar to that of benzenesulfonamide (pKa ≈ 10.1). |
Synthesis and Purification
The synthesis of 4-(pentyloxy)benzenesulfonamide can be achieved through a multi-step process, leveraging established organic chemistry transformations. The general synthetic workflow is outlined below.
Figure 1: General synthetic workflow for 4-(pentyloxy)benzenesulfonamide.
Step-by-Step Synthesis Protocol (Hypothetical)
Step 1: Williamson Ether Synthesis of 4-(Pentyloxy)nitrobenzene
-
To a solution of 4-nitrophenol in a suitable polar aprotic solvent (e.g., acetone or DMF), add a base such as potassium carbonate.
-
Stir the mixture at room temperature to form the phenoxide.
-
Add 1-bromopentane dropwise to the reaction mixture.
-
Heat the reaction to reflux and monitor by TLC until the starting material is consumed.
-
After cooling, filter the mixture and remove the solvent under reduced pressure. The crude product can be purified by column chromatography.
Step 2: Reduction of 4-(Pentyloxy)nitrobenzene to 4-(Pentyloxy)aniline
-
Dissolve 4-(pentyloxy)nitrobenzene in ethanol.
-
Add a reducing agent, such as tin(II) chloride dihydrate and concentrated hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon.
-
If using SnCl₂, heat the reaction mixture under reflux.
-
Upon completion, neutralize the reaction with a base (e.g., NaOH) and extract the product with an organic solvent like ethyl acetate.
-
Dry the organic layer and concentrate to obtain 4-(pentyloxy)aniline.[2][3]
Step 3: Chlorosulfonation of 4-(Pentyloxy)aniline Note: This reaction should be performed with caution in a well-ventilated fume hood due to the corrosive nature of chlorosulfonic acid.
-
Cool chlorosulfonic acid in an ice bath.
-
Slowly add 4-(pentyloxy)aniline to the cooled chlorosulfonic acid with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and then gently heat to drive the reaction to completion.[4][5]
-
Carefully pour the reaction mixture onto crushed ice to precipitate the sulfonyl chloride.
-
Filter the solid, wash with cold water, and dry to yield 4-(pentyloxy)benzenesulfonyl chloride.
Step 4: Amination of 4-(Pentyloxy)benzenesulfonyl chloride
-
Dissolve the 4-(pentyloxy)benzenesulfonyl chloride in a suitable solvent such as THF or dioxane.
-
Bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide.
-
Stir the reaction at room temperature until the sulfonyl chloride is consumed (monitor by TLC).
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Spectral Characterization
¹H NMR Spectroscopy (Predicted)
-
Aromatic Protons: Two doublets in the aromatic region (δ 7.0-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring. The doublet downfield corresponds to the protons ortho to the electron-withdrawing sulfonamide group, while the upfield doublet corresponds to the protons ortho to the electron-donating pentyloxy group.
-
Pentyloxy Group Protons: A triplet at approximately δ 4.0 ppm (OCH₂), a multiplet around δ 1.8 ppm (OCH₂CH₂ ), a multiplet around δ 1.4 ppm for the subsequent two methylene groups, and a triplet around δ 0.9 ppm for the terminal methyl group.
-
Sulfonamide Protons: A broad singlet for the NH₂ protons, the chemical shift of which can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy (Predicted)
-
Aromatic Carbons: Four signals in the aromatic region (δ 110-165 ppm). The carbon attached to the oxygen of the pentyloxy group will be the most downfield aromatic carbon, while the carbon attached to the sulfonamide group will also be significantly downfield.
-
Pentyloxy Group Carbons: Five signals in the aliphatic region, with the OCH₂ carbon appearing around δ 68 ppm and the terminal methyl carbon around δ 14 ppm.
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3200 | N-H stretching (asymmetric and symmetric) of the sulfonamide group |
| 3100-3000 | Aromatic C-H stretching |
| 2960-2850 | Aliphatic C-H stretching of the pentyloxy group |
| ~1600, ~1500 | Aromatic C=C stretching |
| ~1350 and ~1160 | Asymmetric and symmetric S=O stretching of the sulfonamide group |
| ~1250 | Aryl-O-Alkyl ether C-O stretching |
Mass Spectrometry (Predicted Fragmentation)
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z 243. Key fragmentation patterns would likely involve the loss of the pentyloxy group, cleavage of the S-N bond, and fragmentation of the alkyl chain.
Biological Relevance and Mechanism of Action
The benzenesulfonamide scaffold is a well-established pharmacophore, most notably for its ability to inhibit carbonic anhydrases (CAs).[6]
Carbonic Anhydrase Inhibition
Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[7][8] Certain isoforms, particularly CA IX and CA XII, are overexpressed in various hypoxic tumors and are implicated in pH regulation of the tumor microenvironment, promoting cancer cell survival and proliferation.[7][8][9]
The primary sulfonamide group (-SO₂NH₂) is crucial for the inhibitory activity, as it coordinates to the zinc ion in the active site of the enzyme. The 4-(pentyloxy) substituent is expected to influence the binding affinity and selectivity for different CA isoforms. Structure-activity relationship (SAR) studies on related alkoxybenzenesulfonamides suggest that the length and nature of the alkyl chain can modulate the inhibitory potency and isoform selectivity.[10][11]
Figure 2: Putative binding mode of 4-(pentyloxy)benzenesulfonamide in the active site of carbonic anhydrase.
Potential Therapeutic Applications
Given its structural similarity to known CA inhibitors, 4-(pentyloxy)benzenesulfonamide could be investigated for its potential as an anticancer agent, particularly in the context of hypoxic tumors.[8] The development of isoform-selective inhibitors is a key goal in this field to minimize off-target effects.[6]
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC (RP-HPLC) method would be suitable for the analysis of 4-(pentyloxy)benzenesulfonamide. A C18 column with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer would likely provide good separation.[12]
Hypothetical HPLC Method Parameters:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient elution with Acetonitrile and Water (with 0.1% formic acid)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength determined by the compound's UV-Vis spectrum (likely around 254 nm).
Method development and validation would be necessary to establish a robust analytical procedure for quantification and purity assessment.
Safety and Handling
As with all laboratory chemicals, 4-(pentyloxy)benzenesulfonamide should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood, especially during synthesis and handling of volatile or dusty materials.
Conclusion
4-(pentyloxy)benzenesulfonamide is a molecule of interest within the broader class of benzenesulfonamide-based carbonic anhydrase inhibitors. While specific experimental data is limited, this guide has provided a comprehensive overview of its predicted chemical properties, a plausible synthetic route, and its potential biological relevance. Further experimental investigation is warranted to fully characterize this compound and explore its therapeutic potential.
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